tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-pyrazolo[1,5-a]pyridin-3-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-8-13-15-7-5-4-6-10(9)15/h4-8H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYLDOUKPWMKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC=CN2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloropyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine core is synthesized by cyclizing 3-aminopyrazole with β-keto esters or acrylates. For example, condensation of 3-aminopyrazole (1) with ethyl 3-ethoxyacrylate in dimethylformamide (DMF) at 110°C yields 4H,5H-pyrazolo[1,5-a]pyridine-5-one (2) . Subsequent chlorination with phosphorus oxychloride (POCl₃) produces 3-chloropyrazolo[1,5-a]pyridine (3) in 80% yield.
Key Reaction:
Buchwald–Hartwig Amination
For higher regioselectivity, palladium-catalyzed cross-coupling is employed. This method avoids harsh chlorination steps and directly installs the carbamate group.
Reaction Setup
A mixture of 3-bromopyrazolo[1,5-a]pyridine (4) , tert-butyl carbamate, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene is heated at 100°C for 24 hours.
Key Data:
Reductive Amination of Pyrazolo[1,5-a]pyridin-3-amine
An alternative route starts with pyrazolo[1,5-a]pyridin-3-amine (5) , which undergoes reductive amination with tert-butyl chloroformate.
Synthesis of Pyrazolo[1,5-a]pyridin-3-amine
Condensation of 5-aminopyrazole with ethyl acetoacetate in acetic acid yields 5 in 70% yield.
Carbamate Formation
5 is treated with tert-butyl chloroformate and triethylamine in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 6 hours.
Reaction Conditions:
Comparative Analysis of Methods
Characterization Data
Spectroscopic Properties
Chromatographic Purity
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other products requiring specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Key Differences :
- Pyrazolo[1,5-a]pyrimidine : Additional nitrogen atoms increase polarity, favoring aqueous solubility and hydrogen bonding in biological systems .
- Pyrazolo[1,5-a]pyrazine : Symmetric nitrogen arrangement may enhance binding to ATP pockets in kinase targets .
Physicochemical and Spectral Properties
Table 3: Spectral and Physical Data
Insights :
- ¹H NMR : Aromatic protons in pyrazolo-pyrimidines resonate downfield (δ 7.7–8.6 ppm) due to electron-withdrawing effects .
- FTIR : Strong C=O stretches (~1717 cm⁻¹) confirm carbamate integrity, while C-O bonds appear at ~1150 cm⁻¹ .
- HRMS : Accurate mass data (e.g., 556.1205 for iodophenyl derivatives) validate synthetic success .
Biological Activity
tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring fused with a pyridine ring, along with a tert-butyl group and a carbamate moiety. Its structural characteristics suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, influencing various biological pathways. The precise mechanisms depend on the nature of the target and the context of use, which can include enzyme inhibition or receptor modulation.
Antimycobacterial Activity
Recent studies have highlighted the potential of pyrazolo derivatives, including those related to this compound, as promising candidates for treating tuberculosis. For instance, compounds derived from pyrazolo[1,5-a]pyridine scaffolds have shown significant in vitro activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as 0.002 μg/mL against drug-susceptible and resistant strains .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has demonstrated that modifications in the side chains can enhance biological activity. For example, derivatives with specific substitutions on the pyrazole or pyridine rings exhibited improved potency against Mtb. The presence of functional groups such as diaryl or heterodiaryl moieties has been linked to increased efficacy .
Cytotoxicity and Pharmacokinetics
In addition to antimicrobial properties, studies have assessed the cytotoxicity of these compounds on human cell lines. Notably, some derivatives showed low cytotoxicity while maintaining high antibacterial activity, indicating a favorable therapeutic index. Furthermore, pharmacokinetic evaluations revealed promising profiles for certain compounds, including good oral bioavailability and reduced toxicity in vivo .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | MIC (μg/mL) | Cytotoxicity | Oral Bioavailability | Targeted Pathway |
|---|---|---|---|---|
| This compound | ≤0.002 | Low | 41% | Mycobacterial ATP synthase |
| Pyrazolo[1,5-a]pyridine derivative A | 0.004 | Moderate | 25% | Enzyme inhibition |
| Pyrazolo[1,5-a]pyridine derivative B | 0.003 | Low | 30% | Receptor modulation |
Study on Antitubercular Activity
A study focused on a series of pyrazolo[1,5-a]pyridine derivatives demonstrated their effectiveness against both drug-susceptible and resistant strains of Mtb. The most potent compound from this series exhibited an MIC of ≤0.002 μg/mL and was found to have no significant cytotoxic effects on Vero cells. This research underscores the potential for developing new antitubercular agents based on this scaffold .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding modes of these compounds within active sites of target proteins such as mycobacterial ATP synthase. These studies provide insights into how structural modifications can enhance binding affinity and selectivity for specific targets within pathogenic organisms .
Q & A
Q. What are the common synthetic strategies for tert-butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate, and how do reaction conditions influence yield?
The synthesis often involves cyclization reactions. For pyrazolo[1,5-a]pyrimidine analogs, cascade cyclization using aryl-substituted acetonitrile with N,N-dimethylformamide dimethyl acetal has been employed to construct the heterocyclic core . For pyrazolo[1,5-a]pyridine derivatives, regioselective cyclization of polyfluoroalkyl-containing 1,3-dicarbonyl compounds with 5-aminopyrazoles is critical . Optimizing solvents (e.g., PEG-400 for eco-friendly synthesis) and catalysts (e.g., KHSO4 under ultrasound) can enhance yields and selectivity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR (¹H/¹³C) : To confirm substituent positions and carbamate integrity .
- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., C₁₁H₁₄N₄O₂, M.W. 238.28) .
- UV-Vis/Fluorescence Spectroscopy : To study electronic transitions and stability under varying pH (e.g., ICT bands at 440 nm in THF) .
Q. How can researchers ensure purity and stability during storage?
Use HPLC with C18 columns for purity assessment (>95% by area) . Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the tert-butyl carbamate group. Stability studies under acidic/basic conditions (e.g., pH 2–12) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyridine synthesis be addressed?
Regioselective cyclization of 2-arylhydrazono-1,3-dicarbonyl compounds with 5-aminopyrazoles requires precise control of electron-withdrawing/donating substituents. For example, polyfluoroalkyl groups direct cyclization to form 5-substituted pyrazolo[1,5-a]pyrimidines . Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals .
Q. What experimental designs are optimal for evaluating antitumor or antimicrobial activity?
- In vitro assays : Use MTT/XTT against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Antimicrobial screening : Follow CLSI guidelines for MIC determination against S. aureus or E. coli .
- SAR studies : Modify the carbamate (tert-butyl vs. benzyl) and pyridine/pyrimidine substituents to correlate structure with bioactivity .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Standardize assay conditions : Use identical cell lines, culture media, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Validate mechanisms : Probe kinase inhibition (e.g., c-Src) or DNA intercalation via enzymatic assays or molecular docking .
- Reproduce key studies : Independent replication of synthetic routes (e.g., Reversan analogs) ensures reproducibility .
Q. What strategies improve fluorescence properties for imaging applications?
Introduce electron-donating groups (e.g., -OMe, -NH₂) to the pyridine ring to enhance quantum yield. Stability under physiological pH is critical; for example, coumarin-pyrazolo[1,5-a]pyrimidine hybrids show pH-resistant fluorescence but degrade under strong acidic conditions .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts, temperatures, and solvents .
- Data Analysis : Employ multivariate statistics (e.g., PCA) to interpret conflicting bioactivity datasets .
- Safety : Follow SDS guidelines for handling carbamates (e.g., CAS 1394003-66-7), including PPE and emergency protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
